molecular formula C4H7NO B12353415 4-Aminobut-3-en-2-one

4-Aminobut-3-en-2-one

Cat. No.: B12353415
M. Wt: 85.10 g/mol
InChI Key: NGUGWHFIVAQVMN-NSCUHMNNSA-N
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Description

4-Aminobut-3-en-2-one is an organic compound with the molecular formula C4H7NO. It is characterized by the presence of an amino group (-NH2) and a ketone group (C=O) within its structure. The compound is known for its reactivity due to the conjugation between the amino group and the double bond in the butenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobut-3-en-2-one can be synthesized through various methods. One common synthetic route involves the 1,4-addition of an amine to a conjugated enone. This reaction typically requires mild conditions and can be catalyzed by acids or bases . Another method involves the reaction of 4-aminobut-2-enolides with specific reagents to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Aminobut-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Aminobut-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can occur through various pathways, including competitive and non-competitive inhibition . The exact molecular targets and pathways depend on the specific biological context and the enzyme involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

(E)-4-aminobut-3-en-2-one

InChI

InChI=1S/C4H7NO/c1-4(6)2-3-5/h2-3H,5H2,1H3/b3-2+

InChI Key

NGUGWHFIVAQVMN-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/N

Canonical SMILES

CC(=O)C=CN

Origin of Product

United States

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